4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
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Description
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H20FN3OS and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications and Drug Development
Dopamine D2-like Receptors Ligands
Piperazine derivatives, including phenyl piperidines and arylalkyl substituents, have been investigated for their potency and selectivity in binding affinity at D2-like receptors. These compounds are exemplified in several antipsychotic agents. The composite structure of these molecules, including arylalkyl moieties like 4'-fluorobutyrophenones, plays a crucial role in determining their selectivity and potency at D2-like receptors, making them relevant in the development of treatments for conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Sikazwe et al., 2009).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been identified in a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, leading to novel drug discoveries across various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.